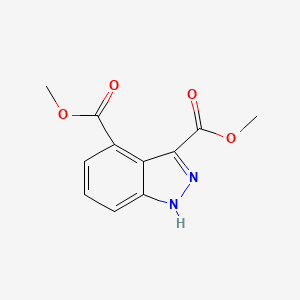

3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE

Description

Overview of the Indazole Heterocyclic System in Chemical Research

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comnih.gov This arrangement results in a ten-π-electron aromatic system. jocpr.com The indazole nucleus is a crucial component in a variety of synthetic compounds that exhibit a wide array of pharmacological activities. nih.govtandfonline.com

The history of indazole chemistry dates back to the 19th century, with significant contributions from Emil Fischer, who first described indazole as a pyrazole ring fused with a benzene ring. nih.govjocpr.com Early synthetic methods often involved intramolecular reactions. For instance, one of the classic preparations involved heating ortho-hydrazine cinnamic acid. wikipedia.org Another historical method, developed by Jacobson and Huber, utilized the intramolecular azo coupling of N-nitroso-o-benzotoluidide. researchgate.net Over the years, synthetic routes have evolved significantly, with modern methods including the reaction of 2-formylphenylboronic acids with diazodicarboxylates, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives, and palladium-catalyzed arylations. rsc.orgresearchgate.netorganic-chemistry.org These advancements have provided chemists with more efficient and versatile tools for constructing the indazole scaffold.

In medicinal chemistry, certain molecular scaffolds, termed "privileged structures," appear frequently in a variety of biologically active compounds, suggesting they have favorable properties for interacting with biological targets. The indazole ring system is considered one such privileged scaffold. austinpublishinggroup.comresearchgate.net Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions within the active sites of enzymes and receptors. researchgate.net

This has led to the incorporation of the indazole moiety into numerous commercially available drugs with diverse therapeutic applications. researchgate.netgoogle.com For example, Benzydamine is a well-known non-steroidal anti-inflammatory agent, and Granisetron is a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea. chemicalbook.comjocpr.com Furthermore, several modern anticancer drugs, such as Axitinib and Pazopanib, are tyrosine kinase inhibitors built upon the indazole framework. chemicalbook.compnrjournal.com The broad spectrum of biological activities associated with indazole derivatives—including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties—underscores its importance in drug discovery and development. tandfonline.comresearchgate.netgoogle.com

| Property | Description | References |

| Chemical Formula | C₇H₆N₂ | chemicalbook.com |

| Molar Mass | 118.14 g/mol | wikipedia.org |

| Appearance | Colorless crystalline solid | chemicalbook.com |

| Melting Point | 147 to 149 °C | wikipedia.org |

| Boiling Point | 270 °C | wikipedia.org |

| Acidity (pKa) | 13.86 (for deprotonation to indazolate) | wikipedia.org |

| Basicity (pKa) | 1.04 (for protonation to indazolium) | wikipedia.org |

A fundamental characteristic of the indazole ring is its capacity for annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. jocpr.com This phenomenon significantly influences the chemical reactivity, physical properties, and biological interactions of indazole derivatives. chemicalbook.com The primary tautomeric forms are 1H-indazole and 2H-indazole, with a less common 3H-indazole form also possible. chemicalbook.com

In the absence of substituents that would force a particular arrangement, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govchemicalbook.com Theoretical calculations and experimental studies have consistently supported this observation. The greater stability of the 1H-form is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-form. nih.gov

The energy difference between these two tautomers has been quantified by various methods. Thermochemical studies suggest the 1H-tautomer is more stable by approximately 2.3 kcal/mol. chemicalbook.com More advanced MP2/6-31G** level calculations predict an energy difference of 3.6 kcal/mol. chemicalbook.com This inherent stability means that in solution and in the gas phase, 1H-indazole is the predominant species. nih.gov

| Tautomer | Relative Stability | Energy Difference (kcal/mol) | Structural Feature | References |

| 1H-Indazole | More Stable | 0 (Reference) | Benzenoid | chemicalbook.comnih.gov |

| 2H-Indazole | Less Stable | +2.3 to +3.6 | Quinonoid | chemicalbook.com |

The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. While the 1H-tautomer is generally favored, certain substitution patterns can shift the equilibrium towards the 2H-form. Electron-withdrawing groups, for example, can alter the electron density within the ring system, potentially stabilizing the 2H-tautomer. The steric bulk of substituents can also play a role in determining the preferred tautomeric form. The interplay of these electronic and steric effects is a critical consideration in the design and synthesis of indazole-based compounds for specific applications.

Tautomerism and Isomerism in 1H-Indazole Systems

Rationale and Importance of Research on 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE

While direct and extensive research on this compound is not prominent in the available scientific literature, the rationale for its synthesis and study can be inferred from its structural features and the known chemistry of related compounds. The molecule combines the privileged indazole scaffold with methyl and dicarboxylate functional groups, each contributing to its potential chemical utility.

The presence of two carboxylate groups (likely as esters, given the "dicarboxylate" nomenclature) at the 3 and 4 positions makes the compound a versatile synthetic intermediate. These groups can be hydrolyzed to the corresponding dicarboxylic acid, such as in the preparation of 1,3-Dimethyl-1H-indazole-4,5-dicarboxylic acid from its cyano-ester precursor via hydrolysis. prepchem.com Indazole-3-carboxylic acids and their ester derivatives are known starting materials for a variety of more complex molecules, including amides with demonstrated biological activities. semanticscholar.orggoogle.com The two ester functionalities in the target molecule offer multiple reaction sites for further elaboration, such as amide bond formation or reduction to diols.

The two methyl groups, one at the 3-position and one at the 4-position, influence the molecule's steric and electronic properties. The C3-methyl group would block one of the common sites of functionalization on the indazole ring, directing reactions to other positions. Both methyl groups would increase the lipophilicity of the molecule compared to its unsubstituted counterpart. The synthesis of related dimethyl-indazole derivatives, such as 3,7-dimethyl-1H-indazole-5-carboxylic acid, has been reported, indicating that methylation of the indazole core is a feasible synthetic strategy. chemicalbook.com

Therefore, research into this compound would likely be driven by its potential as a specialized building block in organic synthesis. Its unique substitution pattern could lead to the creation of novel and complex molecular architectures based on the indazole scaffold, which could then be screened for various biological activities, in line with the established role of indazoles in medicinal chemistry. pnrjournal.com

Structural Peculiarities of this compound

The structure of Dimethyl 1H-indazole-3,4-dicarboxylate is distinguished by several key features that dictate its chemical behavior and potential applications.

Fused Ring System: Like all indazoles, it possesses a bicyclic heteroaromatic system. This structure exists in tautomeric forms, with the 1H-indazole tautomer, where the hydrogen is on the N1 position, being thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.com

Vicinal Dicarboxylate Substitution: The most prominent feature is the presence of two methoxycarbonyl (ester) groups on adjacent carbon atoms (C3 and C4) of the heterocyclic ring. This vicinal disubstitution is sterically demanding and creates a unique electronic environment. The electron-withdrawing nature of these ester groups significantly influences the reactivity of both the pyrazole and the fused benzene rings.

Table 1: Physicochemical Properties of Dimethyl 1H-indazole-3,4-dicarboxylate

| Property | Value |

|---|---|

| IUPAC Name | Dimethyl 1H-indazole-3,4-dicarboxylate |

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| Monoisotopic Mass | 234.064057 Da |

| General Appearance | Expected to be a solid |

Potential as a Key Intermediate in Complex Molecule Synthesis

Highly functionalized heterocycles are invaluable platforms for the construction of more complex molecular architectures. Dimethyl 1H-indazole-3,4-dicarboxylate is poised to be a significant intermediate for several reasons:

Versatile Functional Groups: The compound features multiple reactive sites. The two ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids, reduced to diols, or converted into a variety of amides and other derivatives. chemimpex.com The NH group of the pyrazole ring is available for N-alkylation or N-acylation, and the benzene ring can undergo electrophilic substitution. chemicalbook.com

Scaffold for Polycyclic Systems: The adjacent carboxylate groups are ideally positioned to act as handles for the annulation of new rings. Through cyclization reactions, this intermediate could provide access to novel polycyclic heterocyclic systems, which are often sought after in drug discovery programs. Syntheses involving [3+2] and [4+2] cycloaddition reactions are common for building complex heterocyclic systems. organic-chemistry.orgrsc.org

Platform for Substituted Indazoles: The indazole core can be further functionalized. For instance, after halogenation, the molecule could serve as a substrate in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions) to introduce aryl, vinyl, or alkynyl groups, a common strategy for creating libraries of bioactive compounds. researchgate.net The synthesis of various indazole-3-carboxylate esters has been explored as precursors for kinase inhibitors and other biologically active molecules. chemicalbook.comnih.gov

Contribution to the Understanding of Indazole Reactivity

Studying the chemical behavior of Dimethyl 1H-indazole-3,4-dicarboxylate can provide valuable insights into the fundamental reactivity of the indazole scaffold.

Electronic Effects on Reactivity: The strong electron-withdrawing effect of the two ester groups at C3 and C4 is expected to significantly decrease the electron density of the entire ring system. This deactivation would influence the regioselectivity of further substitutions, such as electrophilic attack on the benzene ring, and would increase the acidity of the N-H proton.

Regioselectivity of N-Alkylation: The N-alkylation of indazoles is a well-studied reaction that often yields a mixture of N1 and N2 isomers, with the ratio being sensitive to substituents and reaction conditions. nih.govbeilstein-journals.org The presence of an electron-withdrawing group at the C3 position, such as an ester, can direct alkylation towards the N1 position, particularly when using bases with alkali metal cations like NaH, through a proposed chelation mechanism involving the N2 atom and the carbonyl oxygen. nih.govresearchgate.netd-nb.info The additional C4-ester in Dimethyl 1H-indazole-3,4-dicarboxylate would introduce further electronic and steric factors. Investigating its N-alkylation would provide a deeper understanding of the interplay of these effects in controlling regioselectivity, a crucial aspect for the targeted synthesis of indazole-based drugs.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-indazole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-10(14)6-4-3-5-7-8(6)9(13-12-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLJRXJHTZIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265942 | |

| Record name | 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-66-4 | |

| Record name | 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,4 Dimethyl 1h Indazole 3,4 Dicarboxylate

Functional Group Transformations of the Carboxylate Moieties

The two dimethyl ester groups are key functional handles for chemical modification. Standard ester chemistry can be applied to transform these moieties into other functional groups, such as carboxylic acids, amides, and hydrazides, or to alter the ester group itself through transesterification.

The hydrolysis of the ester groups in indazole derivatives to form the corresponding carboxylic acids is a fundamental transformation. nih.gov This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid and an excess of water. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive it to completion, a large excess of water is used. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis, or saponification, is often preferred as the reaction is irreversible and goes to completion. libretexts.orgchemguide.co.uk The process involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The initial products are the carboxylate salt and the alcohol, followed by acidification to yield the final carboxylic acid. libretexts.org For indazole esters specifically, basic hydrolysis has been effectively used to synthesize the corresponding carboxylic acids. nih.govnih.gov The resulting 1H-indazole-3-carboxylic acid is a key intermediate for producing other derivatives, such as amides. google.com

Table 1: Typical Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Conditions | Product |

|---|---|---|---|

| Base-Catalyzed (Saponification) | NaOH or KOH in aqueous alcohol (e.g., MeOH/H₂O) | Heat under reflux | Carboxylate Salt |

| Acid-Catalyzed | Dilute strong acid (e.g., HCl, H₂SO₄) in excess water | Heat under reflux | Carboxylic Acid |

This table presents generalized conditions for ester hydrolysis based on established chemical principles.

The dicarboxylate can be converted into amides and hydrazides, typically following hydrolysis to the corresponding dicarboxylic acid. The resulting 1H-indazole-3-carboxylic acid can then be coupled with a variety of primary or secondary amines or hydrazines to form the desired carboxamides or hydrazides. researchgate.net This transformation is a standard procedure in organic synthesis, often employing peptide coupling reagents to facilitate the formation of the amide bond.

The process involves activating the carboxylic acid group, which then reacts with the amine or hydrazine (B178648). A wide range of coupling agents can be used, as detailed in the table below.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples |

|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Other | Carbonyldiimidazole (CDI) |

This table lists common reagents used for the formation of amides from carboxylic acids.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either an acid or a base. For the title compound, this would involve reacting the dimethyl ester with a different alcohol (R'-OH) to produce a new diester and methanol (B129727). The reaction is an equilibrium process, and it can be driven towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which are nucleophilic and can react with electrophiles. chemicalbook.com This leads to the formation of N-substituted indazole derivatives. A key challenge in the chemistry of 1H-indazoles is controlling the regioselectivity of these reactions, as substitution can occur at either nitrogen, yielding N1 and N2 isomers. nih.govbeilstein-journals.org

N-Alkylation: The direct alkylation of 1H-indazoles typically produces a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions (base, solvent), the nature of the alkylating agent, and the electronic and steric properties of the substituents on the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org

For indazoles with electron-withdrawing groups at the C3 position, such as a carboxylate, specific conditions have been developed to favor one isomer over the other. For instance, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to provide high regioselectivity for the N1-alkylated product. nih.govbeilstein-journals.orgresearchgate.net This selectivity is hypothesized to arise from the coordination of the sodium cation with the N2 nitrogen and the carbonyl oxygen of the C3-substituent. beilstein-journals.org Conversely, different conditions can promote N2 selectivity; for example, C-7 substituted indazoles have shown high N2 regioselectivity. nih.govbeilstein-journals.org

N-Acylation: N-acylation of indazoles can also yield a mixture of isomers. However, it is generally reported that N1-acyl indazoles are thermodynamically more stable than their N2 counterparts. researchgate.net Regioselective N-acylation often provides the N1-substituted product, sometimes through the isomerization of an initially formed N2-acyl intermediate to the more stable N1 regioisomer. nih.govbeilstein-journals.org Efficient one-pot methods using systems like DMAPO/Boc₂O have been developed for the selective synthesis of N1-acyl indazoles. researchgate.net

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Effect on Selectivity | Example Conditions | Predominant Isomer |

|---|---|---|---|

| Base/Solvent | The choice of base and solvent system is critical in directing the substitution. | NaH in THF | N1 (for C3-carboxy indazoles) nih.govbeilstein-journals.org |

| Substituents | Electronic effects of ring substituents can favor one nitrogen over the other. | C7-NO₂ or C7-CO₂Me substituents | N2 nih.govbeilstein-journals.org |

| Chelation | A C3-substituent capable of chelating with the cation of the base can direct alkylation to N1. | Cs₂CO₃ in dioxane (proposed chelation mechanism) beilstein-journals.org | N1 |

| Thermodynamics | Equilibration processes can favor the more thermodynamically stable isomer. | α-halo carbonyl electrophiles | N1 (thermodynamic product) nih.govbeilstein-journals.org |

This table summarizes findings from studies on various substituted indazoles, which can be extrapolated to the title compound.

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational and thermochemical studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. chemicalbook.comnih.govnih.govnih.gov The free energy difference is reported to be in the range of 2.3 to 4.46 kcal/mol, making the 1H tautomer the predominant form in equilibrium. chemicalbook.comwuxibiology.com

When it comes to substituted indazoles, the relative stability of the N1- and N2-isomers follows a similar trend. N1-substituted indazoles are generally considered more thermodynamically stable than the corresponding N2-isomers. nih.gov This stability difference is the driving force behind the isomerization observed in some reactions, such as the N-acylation where the N2-adduct can rearrange to the N1-product. beilstein-journals.org

The distribution between N1 and N2 alkylated isomers, however, is not solely governed by thermodynamic stability. Kinetic factors play a crucial role, and the reaction pathway can be manipulated by changing reagents and conditions to selectively produce either the N1 (thermodynamic) or N2 (kinetic) product. beilstein-journals.orgnih.gov The interplay between steric and electronic effects of both the indazole substituents and the incoming electrophile determines the activation energies for attack at N1 versus N2, thereby influencing the final isomer ratio. nih.govrsc.org

Electrophilic and Nucleophilic Substitution on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system susceptible to both electrophilic and nucleophilic attack. The regioselectivity and feasibility of these reactions on 3,4-dimethyl-1H-indazole-3,4-dicarboxylate are profoundly influenced by the electronic properties of its substituents.

Electrophilic Substitution:

Generally, electron-donating groups enhance the rate of electrophilic substitution, while electron-withdrawing groups diminish it. latech.edu The presence of two electron-withdrawing carboxylate groups at positions 3 and 4 is expected to deactivate the indazole ring towards electrophilic attack. However, the methyl group at position 4 may partially counteract this deactivation at specific positions. For instance, nitration of 2H-indazoles has been achieved using reagents like iron(III) nitrate. chim.it

| Reaction Type | Reagent Example | Expected Product(s) | Reference |

| Nitration | Fe(NO₃)₃ | Substitution on the benzene (B151609) ring | chim.it |

| Halogenation | I₂ / KOH | 3-Iodoindazole derivatives | chim.it |

Nucleophilic Substitution:

Nucleophilic substitution on the indazole ring itself is less common unless activated by strongly electron-withdrawing groups or through the formation of an "onium" cation. organic-chemistry.org More frequently, nucleophilic attack occurs at the N1 or N2 positions of the indazole, especially after deprotonation with a base. nih.gov The reaction of 1H-indazole with halo esters in an alkaline solution, for example, leads to a mixture of N-1 and N-2 substituted isomers. nih.gov For indazoles bearing a carboxylic acid group at the 3-position, selective N1-alkylation has been achieved and is a common strategy in the synthesis of various compounds. nih.gov

The presence of the carboxylate groups at C3 and C4 in 3,4-dimethyl-1H-indazole-3,4-dicarboxylate would likely influence the N1/N2 selectivity in such reactions. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that both N1- and N2-alkylation can occur, with the regioselectivity being highly dependent on the reaction conditions. nih.gov

| Reaction Type | Reagent Example | Expected Product(s) | Reference |

| N-Alkylation | Halo esters / Base | N-1 and N-2 alkylated isomers | nih.gov |

| N-Alkylation | Alkyl halides / Base | N-1 and N-2 alkylated isomers | nih.gov |

Functionalization of the Methyl Groups

The direct functionalization of methyl groups on heterocyclic rings can be challenging. However, methods have been developed for certain systems. For instance, the methyl group of 2-methylindole (B41428) has been successfully functionalized by generating a C,N-dianion using a strong base system like BuLi/BuOK. rsc.org A similar strategy could potentially be applied to 3,4-dimethyl-1H-indazole-3,4-dicarboxylate, targeting the deprotonation of one of the methyl groups to create a nucleophilic center for subsequent reaction with electrophiles.

The acidity of the methyl protons would be a critical factor. The electronic nature of the indazole ring and its substituents will influence the stability of the resulting carbanion. While specific data for this compound is not available, the general principle of forming an organometallic intermediate to facilitate functionalization is a plausible synthetic route.

| Reaction Type | Reagent System | Potential Product | Reference |

| Deprotonation/Alkylation | BuLi/BuOK then R-X | C-alkylated methyl group | rsc.org |

Cascade and Annulation Reactions Involving 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE as a Precursor

Cascade and annulation reactions are powerful tools for the construction of complex polycyclic molecules from simpler precursors. Indazole derivatives have been utilized in such transformations to build fused heterocyclic systems. For example, indazole-fused triazolo[5,1-c]quinoxalines have been synthesized through a four-component, three-step cascade reaction. rsc.org

The dicarboxylate functionality in 3,4-dimethyl-1H-indazole-3,4-dicarboxylate offers a handle for further synthetic manipulations. These ester groups could potentially be converted into other functional groups that can participate in intramolecular cyclizations or act as reactive sites for intermolecular annulation reactions. For instance, the synthesis of polycyclic fused heterocycles has been achieved from dinitro-1-phenyl-1H-indazole. researchgate.net While the specific reaction pathways for 3,4-dimethyl-1H-indazole-3,4-dicarboxylate have not been reported, its structure suggests potential for the synthesis of novel, complex heterocyclic architectures.

| Reaction Type | General Approach | Potential Product Class | Reference |

| Cascade Reaction | Multi-component reaction | Fused polycyclic heterocycles | rsc.org |

| Annulation Reaction | Intramolecular cyclization | Fused indazole systems | researchgate.net |

Mechanistic Investigations of Reactions Involving 3,4 Dimethyl 1h Indazole 3,4 Dicarboxylate

Elucidation of Reaction Pathways for Synthesis of Indazole Dicarboxylates

The synthesis of the indazole core, including derivatives like indazole dicarboxylates, can be achieved through various strategic approaches, often involving transition-metal-catalyzed cyclization reactions. bohrium.com A plausible pathway to an indazole-3,4-dicarboxylate scaffold, by analogy to other substituted indazoles, could involve the reaction of appropriately substituted hydrazines with precursors containing the required carbon framework, followed by a cyclization step. One of the key modern methods involves intramolecular C-H amination or annulation reactions.

For instance, a general route could start from a substituted arylhydrazine which then undergoes a cyclization reaction. Transition-metal-catalyzed C-H activation followed by annulation is a prominent strategy for constructing the indazole ring system. nih.gov In such a pathway, a precursor bearing a directing group would coordinate to a metal center, facilitating the activation of a C-H bond and subsequent intramolecular bond formation to construct the heterocyclic ring.

In transition-metal-catalyzed syntheses of indazoles, the reaction mechanism typically proceeds through a series of well-defined intermediates and transition states. For pathways involving rhodium or cobalt catalysts, the formation of a metallacycle intermediate is a common feature. nih.govnih.gov

The catalytic cycle is often initiated by the coordination of the substrate to the active metal catalyst. nih.gov This is followed by a C-H activation step, which can be facilitated by a directing group on the substrate, leading to the formation of a five- or six-membered metallacycle. nih.gov For example, in a rhodium-catalyzed reaction, a rhodacycle intermediate is generated. nih.gov The subsequent steps can involve migratory insertion of another reactant, followed by reductive elimination to release the indazole product and regenerate the catalyst. nih.gov

Theoretical studies on similar cyclizations have been used to evaluate the feasibility of proposed mechanisms and to understand the stability of intermediates and the energy barriers of transition states. researchgate.net For instance, density functional theory (DFT) calculations can provide insights into the geometries and energies of these transient species, helping to corroborate or refute a proposed mechanistic pathway.

The kinetics and thermodynamics of indazole synthesis are critical factors that influence reaction rates and product yields. Reaction conditions such as temperature, solvent, and the nature of the catalyst and reactants play a significant role.

Kinetic Factors: The rate of the reaction is often dependent on the energy barrier of the rate-determining step. In many transition-metal-catalyzed reactions, the C-H activation step or the reductive elimination step can be rate-limiting. The choice of catalyst and ligands can significantly influence the kinetics by lowering the activation energy of these key steps. For example, the use of more electron-donating ligands can sometimes accelerate reductive elimination.

Catalysts are central to many modern synthetic routes for indazoles, offering high efficiency, selectivity, and functional group tolerance. bohrium.com Transition metals such as palladium, rhodium, cobalt, and copper are widely employed. nih.govmdpi.com

Palladium Catalysts: Palladium complexes, such as Pd(PPh₃)₄, are frequently used in cross-coupling reactions to form C-C or C-N bonds, which are key steps in building the indazole scaffold or in its subsequent derivatization. mdpi.com For example, Suzuki or Stille couplings can be used to introduce substituents onto a pre-formed indazole ring. researchgate.net

Rhodium Catalysts: Rhodium complexes, often featuring cyclopentadienyl (B1206354) (Cp*) ligands, are particularly effective in catalyzing C-H activation and annulation reactions. nih.gov In these mechanisms, the rhodium center activates a C-H bond on the aromatic precursor, leading to a rhodacycle intermediate which then undergoes further transformation to form the indazole ring. nih.gov

Cobalt Catalysts: Cobalt catalysts, including those with Cp* ligands, have also been shown to be effective for C-H bond functionalization cascades in the synthesis of N-aryl-2H-indazoles. nih.gov These reactions can proceed via cobaltacycle intermediates similar to those in rhodium-catalyzed pathways. nih.gov

Copper Catalysts: Copper catalysts are often used in N-arylation reactions and in cascade processes for the synthesis of indazoles. organic-chemistry.org For example, copper(I) oxide has been used to catalyze the one-pot synthesis of 2H-indazoles.

The table below summarizes some catalyst systems used in the synthesis of various indazole derivatives, which could be adaptable for the synthesis of 3,4-dimethyl 1H-indazole-3,4-dicarboxylate.

| Catalyst System | Reactant Types | Reaction Type | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | Azoxy compounds and diazoesters | C-H alkylation / cyclization | nih.gov |

| [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzenes and aldehydes | C-H addition / cyclization | nih.gov |

| Pd(PPh₃)₄ | 3-Iodoindazole and arylboronic acids | Suzuki Coupling | mdpi.com |

| CuI / Ligand | 1H-Indazole and aryl halides | N-Arylation | bohrium.com |

Mechanistic Studies of Derivatization Reactions

The derivatization of the indazole core is crucial for modifying its properties and for synthesizing a wide range of functional molecules. Key reactions include N-alkylation, acylation, and C-H functionalization. For a molecule like this compound, derivatization would likely occur at the N1 position of the pyrazole (B372694) ring.

N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant challenge. The reaction mechanism is typically a nucleophilic substitution where the indazole anion attacks an alkyl halide or another electrophile. The regiochemical outcome can be influenced by the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent. Recent studies have shown that using indazole-3-carboxylic acid as a starting material can lead to selective alkylation at the N1-position, providing high yields. diva-portal.org This method could be highly relevant for the derivatization of the target compound, assuming the carboxylic acid at the 4-position does not introduce significant steric hindrance.

The mechanism of derivatization can also involve transition-metal catalysis. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or other groups at specific positions of the indazole ring, typically starting from a halogenated indazole derivative. mdpi.comresearchgate.net

Computational and Theoretical Studies of 3,4 Dimethyl 1h Indazole 3,4 Dicarboxylate

DFT Calculations for Reaction Mechanism Elucidation(including energy profiles and activation barriers)

This lack of information indicates a potential area for future research within the field of computational chemistry and heterocyclic compounds.

Solvent Effects in Theoretical Calculations

There is no available research data on the theoretical calculations of solvent effects on 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE. Computational studies often employ various solvent models, such as implicit and explicit models, to understand how a solvent environment influences the geometry, electronic structure, and reactivity of a molecule. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. These studies can provide insights into solvatochromic shifts, reaction kinetics, and thermodynamic stability in different solvents. However, no such studies have been published for this specific indazole derivative.

Spectroscopic Property Prediction (excluding basic identification data)

No detailed theoretical predictions of the spectroscopic properties of this compound, beyond basic identification, were found in the reviewed literature. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to predict a range of spectroscopic data, including:

Vibrational Spectra: Calculation of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational modes and provide a deeper understanding of the molecule's vibrational characteristics.

Electronic Spectra: Prediction of UV-Vis absorption spectra, including excitation energies and oscillator strengths, which are crucial for understanding the electronic transitions within the molecule.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and assignment of experimental spectra.

While these computational techniques are well-established for a variety of molecules, including many indazole derivatives rsc.orgnih.govnih.gov, no studies have applied them to predict the advanced spectroscopic properties of this compound. Therefore, no data tables or detailed research findings on its predicted spectroscopic properties can be provided.

Applications of 3,4 Dimethyl 1h Indazole 3,4 Dicarboxylate in Advanced Chemical Synthesis

As a Building Block for Complex Heterocyclic Systems

The functional groups of 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE, specifically the two methyl ester groups and the reactive N-H of the pyrazole (B372694) ring, make it a potentially versatile building block. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, esters, or other acid derivatives. These transformations allow for the elaboration of the molecule and its incorporation into larger, more complex heterocyclic systems. For instance, the carboxylic acid groups could be condensed with diamines to form macrocyclic structures or polymers. The N-H group on the indazole ring can be alkylated or arylated to introduce further diversity and modulate the compound's properties. beilstein-journals.org

Precursor for the Synthesis of Novel Organic Scaffolds

As a precursor, this compound can be chemically modified to create novel organic scaffolds. The ester groups are handles for a variety of chemical transformations. bloomtechz.com For example, reduction of the diester would yield the corresponding diol, a valuable intermediate for synthesizing polyesters or other polymers. The indazole ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of new functional groups on the benzene (B151609) portion of the molecule. chemicalbook.com These newly introduced groups can then participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build more complex molecular architectures. bloomtechz.com

Development of New Synthetic Methodologies (e.g., as a model substrate)

In the development of new synthetic methods, compounds like this compound could serve as a model substrate. Researchers developing new catalytic systems or reaction conditions for modifying heterocyclic compounds could use this molecule to test the efficacy and selectivity of their methods. For example, its dicarboxylate structure could be used to explore regioselective transformations, where a catalyst selectively modifies one ester group over the other. The presence of multiple functional groups and reactive sites (N-H, ester groups, aromatic ring) provides a good platform for assessing the scope and limitations of new synthetic protocols.

Material Science Applications (related to its role as a synthetic precursor, not inherent properties)

While the inherent material properties of this compound are not documented, its structure suggests potential as a precursor in material science. The rigid, aromatic indazole core combined with the flexible functional handles of the dicarboxylate groups makes it a candidate for creating novel organic materials. For example, after conversion to the diacid, it could be used as a monomer in the synthesis of polyamides or polyesters. These polymers could possess interesting thermal or photophysical properties due to the incorporated indazole unit. Furthermore, the indazole moiety can act as a ligand for metal ions, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. bloomtechz.com

Future Research Directions and Challenges in 3,4 Dimethyl 1h Indazole 3,4 Dicarboxylate Chemistry

Exploration of Unexplored Reactivity Profiles

The reactivity of the indazole core is well-documented, but the specific influence of the 3,4-dicarboxylate and methyl substituents in 3,4-dimethyl 1H-indazole-3,4-dicarboxylate opens avenues for novel chemical transformations.

C-H Functionalization: A significant area of research in heterocyclic chemistry is the direct functionalization of carbon-hydrogen bonds. bits-pilani.ac.inrsc.org For this compound, the C-H bonds on the benzene (B151609) ring (positions 5, 6, and 7) and the N-H bond at position 1 are primary targets for modification. Transition-metal catalyzed C-H activation could be employed to introduce a wide array of functional groups, leading to novel derivatives with potentially enhanced biological activities. bits-pilani.ac.inrsc.orgresearchgate.netnih.govresearchgate.net For instance, late-stage functionalization of the indazole core is an efficient method for increasing molecular complexity and diversity. rsc.orgresearchgate.net

Cycloaddition Reactions: The indazole ring system can participate in cycloaddition reactions. acs.orgnih.govnih.gov Exploring the dienophilic or dipolarophilic nature of this compound could lead to the synthesis of complex, fused heterocyclic systems. The [3+2] cycloaddition of diazo compounds with arynes is a powerful method for synthesizing substituted indazoles under mild conditions. acs.orgorganic-chemistry.org Similarly, the reaction of arynes with sydnones provides an efficient route to 2H-indazoles. nih.govnih.govacs.org Investigating analogous reactions for the target compound could yield novel molecular scaffolds.

Reactivity of Substituents: The carboxylate groups at positions 3 and 4 are amenable to a variety of transformations. These include reduction to alcohols, conversion to amides, or participation in cross-coupling reactions. The methyl groups could also be functionalized through radical reactions, although this might be challenging to control.

A significant challenge in exploring the reactivity of this compound will be achieving regioselectivity, particularly in C-H functionalization reactions on the benzene ring. The electronic effects of the existing substituents will play a crucial role in directing incoming reagents.

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a key goal in modern chemistry. benthamdirect.comrsc.orgacs.org Future research should focus on greener synthetic strategies for this compound.

Catalytic Approaches: Many current syntheses of indazoles rely on transition-metal catalysts. nih.govbenthamdirect.com Future work could focus on developing more sustainable catalytic systems, such as those based on earth-abundant metals or even metal-free conditions. organic-chemistry.org For instance, one-pot metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been shown to produce indazoles in very good yields under mild conditions. organic-chemistry.org

One-Pot and Tandem Reactions: Designing synthetic routes that involve multiple bond-forming events in a single operation (one-pot or tandem reactions) can significantly improve efficiency by reducing the number of purification steps and minimizing waste. Copper-catalyzed one-pot, three-component reactions have been successfully used for the synthesis of 2H-indazoles. organic-chemistry.org

Green Solvents and Reagents: The use of hazardous solvents and reagents is a major concern in chemical synthesis. Research into the use of greener alternatives, such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG), is highly desirable. acs.orgorganic-chemistry.orgnih.gov The use of copper oxide nanoparticles in PEG-400 as a green solvent has been reported for the synthesis of 2H-indazoles. acs.orgnih.gov

A significant challenge will be to develop methods that are not only sustainable but also provide high yields and purity for the specifically substituted target compound. The optimization of reaction conditions for multi-substituted indazoles can be complex.

| Synthetic Strategy | Key Features | Potential Application | References |

| Metal-Free Cycloadditions | Avoids toxic and expensive metal catalysts. | Synthesis of the indazole core from readily available starting materials. | organic-chemistry.org |

| One-Pot Multi-component Reactions | High atom economy and reduced waste. | Efficient assembly of the substituted indazole scaffold. | organic-chemistry.org |

| Green Catalytic Systems | Use of sustainable catalysts and solvents. | Environmentally friendly production of the target compound. | benthamdirect.comacs.orgnih.gov |

Integration with Flow Chemistry and Automation Technologies

Flow chemistry and automation are transforming chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. researchgate.netacs.orgmdpi.com

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process. acs.orgmdpi.com This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.net Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. researchgate.netmdpi.com

High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netchimia.ch These libraries can then be screened for biological activity using high-throughput screening (HTS) techniques, accelerating the drug discovery process. iu.eduthermofisher.com

Process Analytical Technology (PAT): The integration of in-line analytical techniques (such as NMR, IR, or mass spectrometry) into a flow synthesis setup allows for real-time monitoring of the reaction progress. This enables rapid optimization of reaction conditions and ensures consistent product quality.

A key challenge in implementing flow chemistry is the initial investment in specialized equipment. Furthermore, the adaptation of batch reactions to a continuous flow process often requires significant optimization. For solid-phase synthesis of indazoles, challenges include the potential for side reactions and the cleavage of unwanted byproducts. rsc.orgresearchgate.net

| Technology | Advantages | Challenges | References |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial equipment cost and process optimization. | researchgate.netacs.orgmdpi.com |

| Automation & HTS | Rapid library generation and screening. | Complexity of instrumentation and data management. | chimia.chiu.eduthermofisher.com |

| Solid-Phase Synthesis | Simplified purification and automation. | Potential for side reactions and incomplete cleavage. | rsc.orgresearchgate.net |

Computational Design of Novel Indazole-Based Chemical Entities

Computational methods are increasingly used to guide the design of new molecules with desired properties, thereby reducing the time and cost of experimental work. nih.govnih.govnih.govco-ac.com

Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking studies can be used to predict its binding mode and affinity. nih.govnih.gov This information can then be used to design new derivatives with improved potency and selectivity. Virtual screening of large compound libraries can also be used to identify other indazole-based compounds with similar or better activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indazole derivatives with their biological activity. japsr.in These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov This information can be used to understand its chemical behavior and to design new reactions.

The accuracy of computational predictions is highly dependent on the quality of the models and the force fields used. Experimental validation of computational results is therefore essential.

| Computational Method | Application | Key Benefit | References |

| Molecular Docking | Predicts binding of a molecule to a biological target. | Guides the design of more potent and selective compounds. | nih.govnih.gov |

| QSAR | Correlates chemical structure with biological activity. | Predicts the activity of novel compounds. | japsr.in |

| DFT Calculations | Investigates electronic structure and reactivity. | Provides fundamental understanding of chemical properties. | nih.gov |

Synthetic Strategies for Chiral Indazole Dicarboxylates

Many biologically active molecules are chiral, and their different enantiomers often exhibit different pharmacological effects. Therefore, the development of methods for the synthesis of enantiomerically pure this compound would be of significant interest.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy for the synthesis of enantiomerically pure compounds. Asymmetric versions of the reactions used to synthesize the indazole core, such as cycloaddition or C-H activation reactions, could be developed.

Chiral Resolution: If a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material (the chiral pool) is another strategy to obtain a single enantiomer of the target compound.

A major challenge in asymmetric synthesis is the development of catalysts that provide high enantioselectivity for the specific target molecule. Chiral resolution can be a time-consuming and inefficient process, especially on a large scale.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,4-dimethyl 1H-indazole-3,4-dicarboxylate?

A two-step approach is typically used: (1) esterification of the indazole dicarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄), followed by (2) alkylation at the N-1 position of the indazole ring using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization may involve solvent selection (DMF or THF) and temperature control to avoid side products like over-alkylated species .

Q. How can researchers confirm the structural integrity of this compound?

Multimodal characterization is critical:

- NMR spectroscopy : H and C NMR to verify ester methyl groups (~3.8–4.0 ppm for OCH₃) and indazole ring protons.

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using programs like SHELXL (via SHELX suite) is recommended, particularly to resolve potential ambiguities in regiochemistry or stereochemistry .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns.

Q. What solvent systems are optimal for handling this compound in solution-phase reactions?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s limited solubility in non-polar solvents. For catalytic reactions, anhydrous conditions are essential to prevent hydrolysis of the ester groups. Evidence from analogous indazole derivatives suggests sonication or mild heating (40–50°C) may enhance solubility .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Key strategies include:

- Functionalization at N-1 : React with 2-chloroalkylamines (e.g., 4-(2-chloroethyl)morpholine) under basic conditions to introduce bioactive moieties.

- Ester hydrolysis : Controlled saponification with NaOH/EtOH yields the dicarboxylic acid, enabling conjugation with amines or alcohols.

- Metal coordination : The indazole nitrogen and ester carbonyl groups can act as ligands for transition metals (e.g., Co²⁺, Cu²⁺), as demonstrated in related imidazole-dicarboxylate systems .

Q. What analytical challenges arise in resolving contradictory data from different synthetic batches?

Common issues include:

- Regiochemical ambiguity : Isomeric byproducts may form during alkylation. Use 2D NMR (e.g., NOESY) or X-ray diffraction to distinguish between N-1 and N-2 substituted products.

- Purity discrepancies : HPLC with a C18 column and UV detection (λ = 254 nm) can identify trace impurities. Cross-validate with TLC (eluent: ethyl acetate/hexane, 3:7) .

Q. How can computational methods enhance the study of this compound’s reactivity?

- DFT calculations : Model reaction pathways (e.g., ester hydrolysis energy barriers) using Gaussian or ORCA software.

- Molecular docking : Predict binding affinities for biological targets (e.g., kinases) by docking the indazole core into active sites (PDB ID: 1ATP).

- Solvent effects : Simulate solvation dynamics with COSMO-RS to optimize reaction conditions .

Q. What mechanistic insights exist for the thermal stability of this compound?

Thermogravimetric analysis (TGA) of related dicarboxylates shows decomposition onset at ~200°C, primarily via ester pyrolysis. Stability can be improved by introducing electron-withdrawing substituents (e.g., nitro groups) or using inert atmospheres (N₂/Ar) during high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.